1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate

説明

Structural Features and Stereospecificity of 1,3-Dipalmitoyl-2-oleoylglycerol

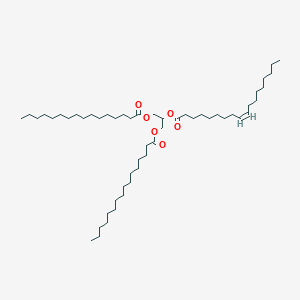

The structure of 1,3-dipalmitoyl-2-oleoylglycerol is defined by its glycerol (B35011) backbone esterified with two palmitic acid molecules at the sn-1 and sn-3 positions and one oleic acid molecule at the sn-2 position. caymanchem.combiomol.com This specific positional distribution of fatty acids is known as stereospecificity and is crucial to the molecule's function and physical properties. Palmitic acid is a saturated fatty acid with 16 carbon atoms, while oleic acid is a monounsaturated fatty acid with 18 carbon atoms and a single double bond in the cis configuration. sigmaaldrich.com This combination of saturated and unsaturated fatty acids, along with their precise placement, influences the molecule's melting behavior and its interactions within biological membranes and lipid matrices. researchgate.net

The chemical formula for 1,3-dipalmitoyl-2-oleoylglycerol is C₅₃H₁₀₀O₆, and it has a molecular weight of 833.36 g/mol . moleculardepot.comsigmaaldrich.com The presence of the unsaturated oleic acid at the central sn-2 position is a common motif in many naturally occurring triacylglycerols and has significant implications for lipid metabolism and absorption.

| Attribute | Description | Reference |

|---|---|---|

| Formal Name | 9Z-octadecenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester | caymanchem.com |

| Synonyms | 1,3-Palmitin-2-Olein, TG(16:0/18:1/16:0) | caymanchem.combiomol.com |

| Molecular Formula | C₅₃H₁₀₀O₆ | caymanchem.combiomol.com |

| Molecular Weight | 833.4 g/mol | caymanchem.combiomol.com |

Significance as a Major Triacylglycerol in Biological Systems and Research Context

1,3-Dipalmitoyl-2-oleoylglycerol is a prominent triacylglycerol in several key biological and commercial fats. It is a major component of human milk fat and palm oil, two substances of immense nutritional and economic importance. researchgate.netacs.orgresearchgate.net The specific structure of triacylglycerols in human milk is believed to play a role in infant digestion and nutrient absorption. researchgate.net In human milk, saturated fatty acids like palmitic acid are predominantly found at the sn-2 position, while unsaturated fatty acids are mainly at the sn-1 and sn-3 positions. acs.org However, the distribution can vary, and POP is a significant triacylglycerol found in human milk across different populations. nih.gov

In the context of palm oil, POP is a key determinant of its physical properties. Palm oil is a major edible oil globally, and its triacylglycerol composition has been extensively studied. mpob.gov.my The presence of POP, along with other triacylglycerols like 1,2-dioleoyl-3-palmitoylglycerol (B16418) (POO) and tripalmitoylglycerol (PPP), influences the melting and crystallization behavior of palm oil and its fractions. researchgate.netmpob.gov.my

The unique structure of POP makes it a subject of interest in various research areas. For instance, studies have investigated the effects of its specific fatty acid positioning on lipid metabolism and its potential role in various physiological processes. sigmaaldrich.comnih.gov The differential scanning calorimetry of POP shows a melting peak at 36.5°C, which is relevant for its applications in food technology. researchgate.net

| Source | Significance of 1,3-Dipalmitoyl-2-oleoylglycerol (POP) | Reference |

|---|---|---|

| Human Milk | A major triacylglycerol, though its concentration can vary. For instance, in Chinese human milk, oleic-palmitic-linoleic (OPL) is often the most predominant, followed by oleic-palmitic-oleic (OPO), with POP also being a commonly recognized triglyceride. | nih.govresearchgate.net |

| Palm Oil | A predominant triacylglycerol, particularly in the palm stearin (B3432776) fraction. It significantly influences the oil's melting and crystallization properties. | caymanchem.comresearchgate.netmpob.gov.my |

| Cocoa Butter | Found as a component of cocoa butter. | caymanchem.commedchemexpress.com |

| Chinese Tallow Butter | Identified as a component in this fat source. | caymanchem.com |

特性

IUPAC Name |

1,3-di(hexadecanoyloxy)propan-2-yl octadec-9-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H100O6/c1-4-7-10-13-16-19-22-25-26-29-32-35-38-41-44-47-53(56)59-50(48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2)49-58-52(55)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25-26,50H,4-24,27-49H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDCOHGHEADZEGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H100O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392618 | |

| Record name | 1,3-Dipalmitoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

833.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-25-2 | |

| Record name | 1,3-Dipalmitoyl-2-oleoylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical Pathways and Metabolic Dynamics of 1,3 Dipalmitoyl 2 Oleoylglycerol

Endogenous Biosynthesis Mechanisms of Triacylglycerols Incorporating Palmitate and Oleate (B1233923)

The formation of triacylglycerols such as POP, which contains both saturated (palmitic) and monounsaturated (oleic) fatty acids, is a fundamental process in energy storage. This synthesis primarily occurs through two major pathways, which are active in various tissues, including the liver, adipose tissue, and intestines.

De Novo Triacylglycerol Synthesis Pathways

De novo synthesis of fatty acids provides the foundational building blocks, palmitate and oleate, for the assembly of triacylglycerols like POP. This process begins with acetyl-CoA, which is converted to the 16-carbon saturated fatty acid, palmitic acid. khanacademy.org Palmitic acid can then be elongated and desaturated to form other fatty acids, including the 18-carbon monounsaturated fatty acid, oleic acid, through the action of elongase and stearoyl-CoA desaturase enzymes, respectively. portlandpress.com

The synthesis of the triacylglycerol molecule itself then proceeds primarily through the acylation of a glycerol (B35011) backbone. The specificity of the enzymes involved in this process dictates which fatty acids are incorporated at specific positions on the glycerol molecule.

Glycerol-3-Phosphate Pathway in Triacylglycerol Acylation

The predominant pathway for TAG synthesis in the liver and adipose tissue is the glycerol-3-phosphate pathway. libretexts.org This pathway commences with glycerol-3-phosphate (G3P), which is sequentially acylated by acyl-CoA molecules. nih.gov

The key steps involve:

Acylation of G3P: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the transfer of an acyl-CoA, often a saturated one like palmitoyl-CoA, to the sn-1 position of G3P, forming lysophosphatidic acid (LPA). nih.gov

Second Acylation: 1-acylglycerol-3-phosphate acyltransferase (AGPAT) then acylates the sn-2 position of LPA. The fatty acid incorporated here can be unsaturated, such as oleoyl-CoA.

Dephosphorylation: The resulting phosphatidic acid (PA) is dephosphorylated by phosphatidic acid phosphatase (PAP) to yield diacylglycerol (DAG).

Final Acylation: Finally, diacylglycerol acyltransferase (DGAT) catalyzes the esterification of the final fatty acid to the sn-3 position, forming the complete triacylglycerol molecule. nih.govnih.gov Studies have shown that DGAT enzymes can exhibit substrate preferences. For instance, some DGAT1 isoforms show a preference for palmitate, while some DGAT2 isoforms may preferentially incorporate oleate. nih.govahajournals.org This enzymatic specificity is crucial in determining the final structure of the synthesized TAG, such as 1,3-dipalmitoyl-2-oleoylglycerol.

Monoacylglycerol Pathway in Intestinal Lipid Re-esterification

In the small intestine, following the digestion of dietary fats, the monoacylglycerol (MAG) pathway is the primary route for the re-synthesis of triacylglycerols within the enterocytes. libretexts.org This pathway is particularly relevant for the absorption of dietary POP.

The process unfolds as follows:

Uptake of Digestion Products: After dietary TAGs are hydrolyzed in the intestinal lumen, the resulting 2-monoacylglycerols (2-MAGs) and free fatty acids are absorbed by the enterocytes. nih.gov

Re-esterification: Inside the enterocyte, monoacylglycerol acyltransferase (MGAT) re-acylates the 2-monoacylglycerol at the sn-1 position, typically with a fatty acid like palmitic acid, to form a 1,2-diacylglycerol. nih.gov

Final Acylation to TAG: Subsequently, diacylglycerol acyltransferase (DGAT) adds the final fatty acid to the sn-3 position, completing the synthesis of the triacylglycerol molecule, which can then be packaged into chylomicrons for transport. nih.gov

Enzymatic Hydrolysis and Lipid Remodeling Specificity

The breakdown and subsequent fate of 1,3-Dipalmitoyl-2-oleoylglycerol are largely determined by the action of specific lipases and the cellular machinery responsible for lipid remodeling.

Regiospecificity of Lipase (B570770) Action on Triacylglycerols (e.g., Pancreatic Lipase)

Pancreatic lipase, the primary enzyme for digesting dietary fats in the small intestine, exhibits strict regiospecificity. It preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triacylglycerol molecule. ahajournals.org

In the case of 1,3-Dipalmitoyl-2-oleoylglycerol, pancreatic lipase will cleave the palmitic acid molecules from the sn-1 and sn-3 positions. This enzymatic action results in the release of two molecules of free palmitic acid and one molecule of 2-oleoylglycerol (a 2-monoacylglycerol). ahajournals.org

An in vitro digestion study of POP-rich lipids confirmed this specificity. The major free fatty acids released were palmitic acid (51.82%) and oleic acid (34.74%), while the fatty acid predominantly remaining esterified in the 2-monoacylglycerol form was oleic acid (65.43%). ahajournals.org

Table 1: Fatty Acid Composition of Hydrolysis Products from In Vitro Digestion of POP-Rich Lipids ahajournals.org

| Hydrolysis Product | Palmitic Acid (%) | Oleic Acid (%) | Linoleic Acid (%) | Stearic Acid (%) | Myristic Acid (%) |

| Free Fatty Acids | 51.82 | 34.74 | 6.68 | 5.55 | 1.21 |

| 2-Monoacylglycerol | 16.96 | 65.43 | 15.80 | 1.81 | - |

Dynamics of Fatty Acid Release and Subsequent Re-esterification in Cellular Models

Following their uptake into intestinal cells (enterocytes), the products of POP digestion—palmitic acid and 2-oleoylglycerol—are re-esterified to form new triacylglycerols. This process is a dynamic interplay of available fatty acids and the enzymatic machinery of the cell.

In a Caco-2 cell model, which mimics the human intestinal epithelium, the re-synthesized triacylglycerols after the absorption of digested POP-rich lipids showed a diverse profile. ahajournals.org This indicates that the absorbed fatty acids and monoacylglycerols enter a common pool within the cell and are used to build new TAG molecules, not necessarily reforming the original POP structure.

The newly synthesized TAGs within the Caco-2 cells included a variety of combinations, with PPO (1,2-dipalmitoyl-3-oleoylglycerol) being the most abundant at 20.6%, followed by PPP (tripalmitin) at 15.9%, and POO (1-palmitoyl-2,3-dioleoylglycerol) at 14.0%. The original POP structure constituted only 10.9% of the re-esterified TAGs. ahajournals.org

Table 2: Profile of Re-synthesized Triacylglycerols in Caco-2 Cells After Uptake of Digested POP-Rich Lipids ahajournals.org

| Re-synthesized Triacylglycerol | Percentage (%) |

| PPO (1,2-dipalmitoyl-3-oleoylglycerol) | 20.6 |

| PPP (Tripalmitin) | 15.9 |

| POO (1-palmitoyl-2,3-dioleoylglycerol) | 14.0 |

| POL/OPL/PLO | 12.2 |

| POP (1,3-dipalmitoyl-2-oleoylglycerol) | 10.9 |

| OOO (Triolein) | 7.5 |

| OPO (1,3-dioleoyl-2-palmitoylglycerol) | 7.0 |

| OOL/OLO | 6.7 |

| PLP (1,3-dipalmitoyl-2-linoleoylglycerol) | 3.1 |

| PPL (1,2-dipalmitoyl-3-linoleoylglycerol) | 2.2 |

This dynamic re-esterification process highlights the cell's ability to remodel dietary lipids to suit its metabolic needs, packaging them into new TAG structures before their secretion into the lymphatic system as part of chylomicrons.

Intracellular Trafficking and Metabolic Fate of 1,3-Dipalmitoyl-2-oleoylglycerol Metabolites

Following the intestinal digestion of 1,3-dipalmitoyl-2-oleoylglycerol (OPO) and the subsequent absorption of its primary metabolites, namely 2-oleoylglycerol (2-OG) and free palmitic acid, by enterocytes, a complex and highly regulated series of intracellular events ensues. These processes are designed to efficiently reassemble these components back into triacylglycerols (TAGs) and direct them toward their ultimate metabolic fate, which primarily involves secretion into the lymphatic system for distribution to other tissues or temporary storage within the enterocyte itself.

Upon entry into the enterocyte, the absorbed 2-OG and free fatty acids are transported to the smooth endoplasmic reticulum (ER), the primary site for triacylglycerol synthesis. Here, the re-esterification of these metabolites back into OPO, or other TAG species, occurs predominantly through the monoacylglycerol acyltransferase (MGAT) pathway. This pathway is quantitatively the most significant for TAG resynthesis in the postprandial state. The process is initiated by the activation of palmitic acid to its coenzyme A (CoA) derivative, palmitoyl-CoA. Subsequently, two molecules of palmitoyl-CoA are sequentially added to the 2-OG backbone by the action of specific acyltransferases.

The newly synthesized OPO, along with other re-esterified TAGs, cholesterol esters, and phospholipids, is then assembled into large lipoprotein particles known as chylomicrons. This assembly is a multi-step process that begins in the lumen of the endoplasmic reticulum. A key protein in this process is Apolipoprotein B-48 (ApoB-48), which is lipidated with the newly formed lipids, a step facilitated by the microsomal triglyceride transfer protein (MTP). This initial particle is often referred to as a pre-chylomicron.

These pre-chylomicrons are then transported from the ER to the Golgi apparatus in specialized transport vesicles. Within the Golgi, the chylomicrons undergo further maturation, which may include the addition of other apolipoproteins and modifications to their lipid and carbohydrate components. Finally, the mature chylomicrons are secreted from the basolateral membrane of the enterocyte into the lamina propria, from where they enter the lymphatic capillaries (lacteals) and are transported via the lymphatic system to the systemic circulation.

The specific stereochemical structure of OPO, with oleic acid at the sn-2 position and palmitic acid at the sn-1 and sn-3 positions, influences its metabolic processing. In vitro studies using Caco-2 cells, a model for human intestinal enterocytes, have investigated the digestion and absorption of OPO-rich lipids. These studies have quantified the release of fatty acids and 2-monoacylglycerols, providing insights into the initial metabolites that enter the intracellular pathways.

Table 1: Major Fatty Acids and 2-Monoacylglycerols Released from In Vitro Digestion of OPO-Rich Lipids

| Metabolite | Predominant Fatty Acid/Monoacylglycerol | Percentage of Total Released |

| Free Fatty Acids | Palmitic Acid | 51.82% |

| Oleic Acid | 34.74% | |

| 2-Monoacylglycerols | 2-Oleoylglycerol | 65.43% |

| 2-Palmitoylglycerol | 16.96% |

Data derived from in vitro digestion models of OPO-rich lipids. nih.gov

Table 2: Key Enzymes and Proteins in the Intracellular Trafficking and Metabolism of OPO Metabolites

| Enzyme/Protein | Location | Function in OPO Metabolism |

| Monoacylglycerol Acyltransferase (MGAT) | Smooth Endoplasmic Reticulum | Re-esterifies 2-oleoylglycerol with palmitoyl-CoA to form diacylglycerol. |

| Diacylglycerol Acyltransferase (DGAT) | Smooth Endoplasmic Reticulum | Catalyzes the final step of OPO synthesis by adding a second palmitoyl-CoA to diacylglycerol. |

| Apolipoprotein B-48 (ApoB-48) | Endoplasmic Reticulum | Structural protein essential for the assembly of chylomicrons. |

| Microsomal Triglyceride Transfer Protein (MTP) | Endoplasmic Reticulum | Facilitates the lipidation of ApoB-48 with newly synthesized OPO and other lipids. |

The intracellular journey of OPO metabolites is a highly orchestrated process that ensures the efficient utilization of dietary fats. The specific positioning of fatty acids on the glycerol backbone of OPO likely plays a role in the efficiency of these enzymatic reactions and the subsequent metabolic fate of the re-esterified triglyceride, although further research is needed to fully elucidate these structure-function relationships within the enterocyte.

Biological Roles and Physiological Implications of 1,3 Dipalmitoyl 2 Oleoylglycerol

Contribution to Biological Membrane Organization and Function

While not a primary structural component of cell membranes like phospholipids, the presence and metabolism of triacylglycerols such as POP can influence the biophysical environment of the lipid bilayer.

In concentrated form, POP exhibits complex polymorphic behavior, meaning it can crystallize into different structural forms (α, γ, δ, β′₂, β′₁, β₂, and β₁). rsc.org The transitions between these forms are influenced by factors like temperature and rates of cooling and heating. rsc.orgresearchgate.net This property, while primarily studied in the context of food science, reflects the molecule's capacity to form ordered structures, a principle that can translate to influencing microdomains or rafts within a cellular membrane, thereby affecting its structural integrity.

The lipid composition of a membrane is a critical determinant of its function, creating a dynamic environment that modulates the activity of embedded proteins. nih.gov The heterogeneity of lipid phases can lead to the segregation and crowding of membrane components, which can either facilitate or hinder the protein-protein interactions necessary for cellular signaling. nih.gov By integrating into the lipid bilayer, POP can alter the local lipid environment. The hydrophobic portions of POP would reside within the hydrocarbon core of the bilayer. nih.gov This alteration in the lipid matrix can influence the conformational state and function of nearby membrane proteins, such as ion channels and receptors. The balance between the saturated and unsaturated acyl chains in POP can affect the hydrophobic thickness of the membrane, a parameter known to be crucial for the proper functioning of many transmembrane proteins.

Participation in Cellular Signaling Cascades

Emerging research indicates that POP is not merely a passive energy storage molecule but also participates in critical cellular signaling pathways, particularly under conditions of cellular stress.

The influence of lipid composition on cell signaling is well-established, as the membrane environment directly affects the function of signaling proteins. nih.gov Preclinical studies have demonstrated that POP can exert significant effects on key signaling cascades. In models of brain injury, POP administration was shown to inhibit the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov The p38 MAPK pathway is a key player in inflammatory responses and apoptosis following ischemic events. nih.gov By suppressing this pathway, POP indirectly mitigates the downstream inflammatory and cell death signals.

Concurrently, POP has been found to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov The PI3K/Akt pathway is a central regulator of cell survival, growth, and proliferation. Its activation by POP promotes pro-survival signals and can lead to the phosphorylation and activation of downstream targets like the cAMP response element-binding protein (CREB), which is crucial for neuronal plasticity and survival.

While the indirect modulation of signaling pathways by POP is documented, research into its potential role as a direct signaling molecule is ongoing. The enzymatic breakdown of triacylglycerols can yield diacylglycerol (DAG), a well-known secondary messenger that activates protein kinase C (PKC) and other signaling proteins. nih.gov Given that POP is a triacylglycerol, its metabolism within the cell could generate specific DAG species that participate directly in signaling events. However, current research has focused more on the broader effects of POP administration on established signaling cascades rather than identifying it or its immediate metabolites as primary signaling messengers.

Neuroprotective Mechanisms Elucidated in Preclinical Models of Ischemia-Reperfusion Injury

A significant area of research into the physiological implications of POP has been its neuroprotective effects in the context of ischemic stroke. Ischemia-reperfusion (I/R) injury is a complex pathological process that causes neuronal damage through oxidative stress, inflammation, and apoptosis. nih.govmdpi.com

Studies using a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), which mimics an ischemic stroke, have provided compelling evidence for the neuroprotective capabilities of POP derived from rice bran oil. nih.gov Administration of POP markedly reduced the volume of brain tissue damage (infarct) and swelling (edema) caused by the I/R injury. nih.gov Furthermore, it led to significant improvements in neurological and behavioral deficits observed in the animal models. nih.gov

| Research Finding | Observation in Preclinical Model (MCAO/R) | Implied Neuroprotective Mechanism |

| Infarct and Edema Volume | Markedly reduced following POP administration. nih.gov | Attenuation of tissue damage and swelling. |

| Neurobehavioral Deficits | Significantly improved in POP-treated subjects. nih.gov | Preservation of neurological function. |

| Oxidative Stress Markers | Prevented glutathione (B108866) depletion and lipid peroxidation. nih.gov | Reduction of oxidative damage. |

| Cell Signaling (Apoptosis) | Inhibition of the p38 MAPK pathway. nih.gov | Suppression of inflammatory and cell death pathways. |

| Cell Signaling (Survival) | Activation of the PI3K/Akt/CREB pathway. nih.gov | Promotion of cell survival and plasticity. |

Anti-oxidative Stress Pathways and Redox System Modulation

Research into 1,3-dipalmitoyl-2-oleoylglycerol (POP) has uncovered its potential neuroprotective effects, which are closely linked to the modulation of oxidative stress. A study focusing on POP derived from rice bran oil demonstrated a protective role against cerebral ischemia-reperfusion injury in animal models. moleculardepot.com This type of injury is characterized by a significant increase in oxidative stress, suggesting that the neuroprotective qualities of 1,3-dipalmitoyl-2-oleoylglycerol may stem from its ability to influence anti-oxidative stress pathways and modulate the cellular redox system. moleculardepot.com

Anti-apoptotic and Pro-survival Signaling Pathway Regulation (e.g., Bcl-2, Caspase-3, Bax)

The neuroprotective effects observed in models of cerebral ischemia-reperfusion injury also point towards the regulation of cell survival and death pathways. moleculardepot.com Apoptosis, or programmed cell death, is a key mechanism of neuronal damage in such injuries. While the demonstrated neuroprotection implies that 1,3-dipalmitoyl-2-oleoylglycerol may regulate anti-apoptotic and pro-survival signaling, specific molecular data on its direct influence on key regulatory proteins such as Bcl-2, Caspase-3, and Bax is not extensively detailed in the available research.

Anti-inflammatory Response Modulation (e.g., i-NOS, COX-2)

The role of 1,3-dipalmitoyl-2-oleoylglycerol in modulating inflammatory responses has been investigated in human studies. In a randomized postprandial study, healthy adults consumed test meals rich in different types of fats, including a palm mid-fraction high in 1,3-dipalmitoyl-2-oleoylglycerol. mpob.gov.my The results showed no significant difference in the post-meal responses of key inflammatory markers, such as interleukin-6 (IL-6) and tumour necrosis factor–α (TNF-α), when compared to fats rich in stearic acid or oleic acid at the sn-1 and sn-3 positions. mpob.gov.my This suggests that under these specific conditions, 1,3-dipalmitoyl-2-oleoylglycerol induces a similar postprandial inflammatory response to other common dietary fats. mpob.gov.my While enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are critical in inflammation, direct modulation of their activity by 1,3-dipalmitoyl-2-oleoylglycerol specifically has not been the focus of these studies. nih.govnih.govcaldic.com

Regulation of MAPK and PI3K/Akt/CREB Signaling Pathways

The Mitogen-activated protein kinase (MAPK) and PI3K/Akt/CREB signaling pathways are fundamental to cell survival, proliferation, and stress response. The observed neuroprotective effects of 1,3-dipalmitoyl-2-oleoylglycerol in ischemia-reperfusion injury models suggest a potential interaction with these pro-survival pathways. moleculardepot.com However, direct evidence and detailed mechanistic studies demonstrating how 1,3-dipalmitoyl-2-oleoylglycerol specifically regulates the phosphorylation and activation of components within the MAPK and PI3K/Akt/CREB cascades are not detailed in the currently available research.

Investigation of Digestion and Absorption Properties in In Vitro Gastrointestinal Models

The digestive fate of 1,3-dipalmitoyl-2-oleoylglycerol has been examined using sophisticated laboratory models that simulate the human gastrointestinal tract. mdpi.comnih.gov These in vitro models, which often utilize Caco-2 intestinal cells, provide insight into the lipolysis and subsequent absorption of this triacylglycerol. mdpi.com

During simulated digestion, pancreatic lipase (B570770), which specifically acts on the sn-1 and sn-3 positions of the glycerol (B35011) backbone, hydrolyzes 1,3-dipalmitoyl-2-oleoylglycerol. mdpi.com This process releases palmitic acid from the outer positions, primarily yielding 2-oleoylglycerol (a 2-monoacylglycerol) and free fatty acids. mdpi.comnih.gov The viability and integrity of the Caco-2 cell monolayer used for absorption studies are sensitive to the components of the digested mixture. For instance, IC50 values (the concentration causing 50% inhibition) for bile salts and pancreatin (B1164899) on Caco-2 cells were determined to be 0.22 mM and 0.22 mg/mL, respectively. mdpi.com Furthermore, high concentrations of free fatty acids (greater than 2.95 mM) in the digested lipid mixture were found to disrupt the tight junctions of the cell monolayer, which could impact absorption experiments. nih.gov

The table below illustrates the changes in the composition of major triacylglycerols in a POP-rich lipid sample before and after undergoing in vitro gastrointestinal digestion.

Table 1: Triacylglycerol Composition Before and After In Vitro Digestion

| Triacylglycerol (sn-1, sn-2, sn-3) | Composition Before Digestion (%) | Composition After Digestion (%) |

|---|---|---|

| POP (Palmitic, Oleic, Palmitic) | 58.15 | 1.15 |

| POS (Palmitic, Oleic, Stearic) | 12.33 | 0.20 |

| POO (Palmitic, Oleic, Oleic) | 6.83 | 0.40 |

| SOO (Stearic, Oleic, Oleic) | 2.50 | 0.11 |

Data derived from an in vitro gastrointestinal digestion model of POP-rich lipids. nih.gov

Research on the Impact of Triacylglycerol Configuration on Lipid Deposition and Metabolism in Experimental Models

The specific positioning of fatty acids on the glycerol backbone of a triacylglycerol (TAG) can significantly influence its metabolic fate, including its impact on lipid deposition. Research in experimental mouse models has explored how the TAG configuration affects fat accumulation. sigmaaldrich.comsigmaaldrich.com

Table 2: List of Mentioned Compounds and Proteins

| Name | Class/Type |

|---|---|

| 1,3-Dipalmitoyl-2-oleoylglycerol | Triacylglycerol |

| Palmitic acid | Saturated Fatty Acid |

| Oleic acid | Monounsaturated Fatty Acid |

| Stearic acid | Saturated Fatty Acid |

| Bcl-2 | Protein (Anti-apoptotic) |

| Caspase-3 | Protein (Pro-apoptotic Protease) |

| Bax | Protein (Pro-apoptotic) |

| i-NOS (inducible Nitric Oxide Synthase) | Enzyme (Pro-inflammatory) |

| COX-2 (Cyclooxygenase-2) | Enzyme (Pro-inflammatory) |

| MAPK (Mitogen-activated protein kinase) | Protein Kinase Family |

| PI3K (Phosphoinositide 3-kinase) | Enzyme (Signaling Pathway) |

| Akt (Protein kinase B) | Protein Kinase |

| CREB (cAMP response element-binding) | Transcription Factor |

| Interleukin-6 (IL-6) | Cytokine (Pro-inflammatory) |

| Tumour necrosis factor–α (TNF-α) | Cytokine (Pro-inflammatory) |

Advanced Methodologies for Characterization and Kinetic Analysis of 1,3 Dipalmitoyl 2 Oleoylglycerol

Chromatographic and Mass Spectrometric Approaches for Structural Elucidation and Quantification

The precise structural elucidation and accurate quantification of POP are crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are powerful analytical methods employed for these tasks.

High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) is a widely used method for the analysis and quantification of POP. acs.orgacs.org This technique allows for the separation of POP from other triacylglycerols and lipids based on their polarity and molecular structure.

In a typical HPLC-ELSD setup, a C18 column is used for separation with an isocratic mobile phase, such as a mixture of acetone (B3395972) and acetonitrile. acs.orgacs.org The ELSD provides a response for non-volatile analytes, making it suitable for the detection of triacylglycerols like POP. acs.orgacs.org The purity of POP can be determined using this method, with research-grade standards often achieving a purity of 99%. acs.orgacs.org

Silver-ion HPLC is another variation that can be employed for the separation of triacylglycerols based on the degree of unsaturation in their fatty acid chains. sigmaaldrich.comsciopen.comresearchgate.net This technique has been successfully used to separate POP from its isomers. sciopen.com

Table 3: Typical HPLC-ELSD Conditions for the Analysis of 1,3-Dipalmitoyl-2-oleoylglycerol (POP)

| Parameter | Condition |

|---|---|

| Column | EC 250/4 NUCLEOSIL 120-5 C18 |

| Mobile Phase | Acetone/Acetonitrile (70:30, v/v) |

| Flow Rate | 1 mL/min |

| Column Temperature | 40 °C |

| Detector | ELSD at 60 °C |

This table presents a representative set of parameters for the HPLC-ELSD analysis of POP, based on published methodologies. acs.orgacs.org

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for the precise molecular characterization of POP. acs.orgacs.org This soft ionization technique allows for the analysis of large, non-volatile molecules like triacylglycerols with minimal fragmentation, providing accurate molecular weight information.

In ESI-MS analysis, POP is typically detected as a sodium adduct, [M+Na]⁺. acs.orgacs.org The high-resolution mass measurement capabilities of modern mass spectrometers enable the confirmation of the elemental composition of the molecule with high accuracy. For example, the calculated mass for the sodium adduct of a related compound, 1,3-dipalmitoyl-2-linoleoyl-sn-glycerol (C₅₃H₉₈O₆ + Na), is 853.7256, and the experimentally measured mass can be as close as 853.7250. acs.org

Fragmentation patterns observed in mass spectrometry can also provide structural information. nih.gov While ESI is a soft ionization method, some fragmentation can occur, and the resulting ions can be used to deduce the fatty acid composition and their positions on the glycerol (B35011) backbone. nih.gov The spectra of diacyl glycerylphosphorylcholines, which are structurally related to triacylglycerols, show strong similarities to the corresponding glycerides, with identifiable ions associated with the hydrocarbon chains, glycerol esters, and the polar head group. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity Assessment in Synthetic Studies

Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and sensitive method for monitoring the progress of synthetic reactions and assessing the purity of 1,3-dipalmitoyl-2-oleoylglycerol. researchgate.net In the synthesis of POP, TLC allows for the qualitative tracking of the conversion of starting materials, such as 1,3-dipalmitin (B116919) and oleic acid, into the final product. By spotting the reaction mixture on a TLC plate at different time intervals, researchers can visualize the disappearance of reactants and the appearance of the POP spot, thus determining the optimal reaction time.

The purity of synthesized POP can also be effectively evaluated using TLC. A pure sample of POP will ideally present as a single spot on the developed TLC plate. The presence of additional spots would indicate impurities, which could include unreacted starting materials, by-products like di- and monoglycerides, or other isomeric forms of triacylglycerols. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. For instance, in a solvent system of n-hexane/diethyl ether/formic acid (80/20/2, v/v/v), a related compound, 1,3-dipalmitoyl-2-linoleoyl-sn-glycerol (PLP), exhibited an Rf value of 0.41. acs.org While the specific Rf for POP would depend on the exact TLC conditions, this provides a reference for its expected chromatographic behavior. Visualization of the spots is typically achieved by spraying the plate with a suitable reagent, such as 0.02% 2,2-diphenyl-1-picrylhydrazyl radical (DPPH) in ethanol, followed by observation under UV light. researchgate.net

Oxidative Lipidomics for Decomposition Product Elucidation under Specific Conditions

Understanding the decomposition of 1,3-dipalmitoyl-2-oleoylglycerol under conditions such as frying is critical for food science and safety. Oxidative lipidomics has emerged as a powerful tool for elucidating the non-volatile derivatives that form during the oxidation of triglycerides. sigmaaldrich.com Research employing oxidative lipidomics has highlighted the significant role of POP in understanding the oxidative stability and decomposition pathways of triglycerides under high-heat conditions. sigmaaldrich.comsigmaaldrich.com When subjected to simulated frying, POP, like other triglycerides, can undergo complex oxidation reactions leading to the formation of a variety of decomposition products. These can include hydroperoxides, aldehydes, ketones, and other oxygenated derivatives. The application of advanced analytical techniques within the lipidomics workflow, such as high-resolution mass spectrometry coupled with liquid chromatography, allows for the detailed characterization of these complex mixtures of oxidation products. This detailed molecular information is crucial for assessing the impact of processing on the nutritional quality and safety of foods containing POP.

Development and Application of In Vitro Absorption Models

To understand the bioavailability of 1,3-dipalmitoyl-2-oleoylglycerol, researchers have developed and applied sophisticated in vitro models that simulate the human gastrointestinal tract.

Integrated Gastrointestinal Digestion and Caco-2 Cell Absorption Systems

A key in vitro model for studying the absorption of lipids like 1,3-dipalmitoyl-2-oleoylglycerol involves a coupled system of simulated gastrointestinal digestion followed by absorption assessment using Caco-2 cells. mdpi.com Caco-2 cells, derived from human colon adenocarcinoma, differentiate to form a monolayer of cells that exhibit many of the morphological and biochemical features of small intestinal enterocytes, making them a widely accepted model for intestinal absorption studies. mdpi.comnih.gov

In a typical experiment, POP-rich lipids are first subjected to a multi-step in vitro digestion process that mimics the conditions of the mouth, stomach, and small intestine. This process involves the use of simulated salivary, gastric, and intestinal fluids containing relevant enzymes like lipase (B570770) and bile salts. The resulting digested lipids, primarily in the form of free fatty acids and monoglycerides, are then emulsified and applied to the apical side of a Caco-2 cell monolayer grown on a permeable support. mdpi.com The transport of the digested products across the cell monolayer to the basolateral side can then be quantified over time. The integrity of the Caco-2 cell monolayer is a critical factor and is monitored by measuring the transepithelial electrical resistance (TEER). mdpi.com Studies have shown that with this integrated system, the absorption of the digested products of POP-rich lipids can be effectively evaluated, providing valuable insights into their bioavailability. mdpi.com

| Parameter | Value | Reference |

| Caco-2 Cell Seeding Density | 1 x 10^5 cells/mL | mdpi.com |

| Culture Time for Monolayer Formation | 14 days | mdpi.com |

| Acceptable TEER Value | 250-400 Ω·cm^2 | mdpi.com |

| Concentration of Digested Lipid Emulsion | 1.7 mg/mL | mdpi.com |

| Incubation Times | 2, 12, or 48 hours | mdpi.com |

Kinetic Modeling of Crystallization Processes

The crystallization behavior of 1,3-dipalmitoyl-2-oleoylglycerol is of paramount importance in the food industry, particularly in products like chocolate and spreads, as it dictates the final texture and physical properties.

Nonisothermal Crystallization Kinetics and Activation Energy Determination

The study of nonisothermal crystallization kinetics provides crucial information about the crystallization process of POP under continuous cooling, which is relevant to many industrial processes. Differential scanning calorimetry (DSC) is a primary technique used to investigate these kinetics. nih.govacs.org By cooling a sample of POP at a constant rate, a DSC thermogram is obtained, which shows the heat flow as a function of temperature. The exothermic peak in the thermogram corresponds to the crystallization event.

From the DSC data obtained at various cooling rates, the activation energy for crystallization can be determined using methods such as the peak method and isoconversional methods. nih.govacs.org The activation energy represents the energy barrier that must be overcome for crystallization to occur. In one study, POP was cooled at rates of 2.5, 5, 7.5, 10, 12.5, 15, and 17.5 °C/min to study its nonisothermal crystallization. acs.org The analysis of these data allows for a comprehensive understanding of how the rate of cooling influences the crystallization process of POP.

Application of Nucleation Models (e.g., Johnson-Mehl-Avrami-Erofeyev-Kolmogorov Model)

To mathematically describe the kinetics of crystallization, nucleation and growth models are applied to the experimental data. The Johnson-Mehl-Avrami-Erofeyev-Kolmogorov (JMAK) model is a widely used model for analyzing the isothermal and nonisothermal crystallization of materials, including fats like 1,3-dipalmitoyl-2-oleoylglycerol. nih.govacs.org The JMAK equation relates the fraction of crystallized material to time and temperature.

In a study on the nonisothermal crystallization of POP, the JMAK model was found to provide the best fit to the experimental data obtained from DSC. nih.govacs.org The model allows for the determination of the Avrami exponent (n), which provides insights into the nucleation mechanism and the dimensionality of crystal growth. By fitting the experimental data to the JMAK model, researchers can gain a deeper understanding of the fundamental mechanisms governing the crystallization of POP, which is essential for controlling the microstructure and properties of fat-based products.

| Model | Application | Finding | Reference |

| Johnson-Mehl-Avrami-Erofeyev-Kolmogorov (JMAK) | Nonisothermal crystallization of 1,3-dipalmitoyl-2-oleoylglycerol | Provided the best fit to the experimental data. | nih.govacs.org |

Complex Lipid System Interactions and Phase Behavior of 1,3 Dipalmitoyl 2 Oleoylglycerol

Polymorphic Forms and Their Interconversions

Polymorphism, the ability of a compound to crystallize in multiple crystal structures, is a hallmark of triacylglycerols, and POP is no exception. This behavior is critical as each polymorphic form possesses distinct physical properties, including melting point, stability, and crystal morphology, which ultimately dictate the texture and consistency of fat-based products.

1,3-dipalmitoyl-2-oleoylglycerol can crystallize into several polymorphic forms, most notably α, γ, δ, β′, and β. rsc.org These forms differ in their sub-cell packing, which describes the cross-sectional arrangement of the fatty acid chains.

Alpha (α) Polymorph: This is the least stable polymorph and is characterized by a hexagonal sub-cell packing. It has the lowest melting point and is typically the first form to crystallize from the melt upon rapid cooling. rsc.org

Gamma (γ) Polymorph: Another less stable form that can be obtained under specific cooling conditions. rsc.org

Delta (δ) Polymorph: A less common and less stable polymorphic form of POP. rsc.org

Beta-prime (β′) Polymorph: This form exhibits an orthorhombic perpendicular sub-cell packing and has intermediate stability and melting point. The β′ form is often desired in products like margarines and shortenings for its small crystal size, which contributes to a smooth texture. Research has identified two β′ forms, β′2 and β′1. rsc.org

Beta (β) Polymorph: The most stable polymorphic form with a triclinic parallel sub-cell packing. It has the highest melting point and is characterized by large, coarse crystals. While this stability is desirable for some applications, it can lead to issues like fat bloom in chocolate if not properly controlled. Studies have distinguished between β2 and β1 forms. rsc.org

The characterization of these polymorphs is typically performed using techniques such as Differential Scanning Calorimetry (DSC) and Synchrotron Radiation X-ray Diffraction (SR-XRD). rsc.org DSC measures the heat flow associated with thermal transitions like melting and crystallization, while SR-XRD provides detailed information about the crystal structure and lamellar stacking. rsc.org

The thermal history, including the rates of cooling and heating, profoundly influences which polymorphic form of POP crystallizes and the subsequent transformations between forms. rsc.org

Cooling Rate: Rapid cooling of molten POP tends to favor the formation of the less stable α and γ polymorphs. rsc.orgresearchgate.net Slower cooling rates allow more time for molecular rearrangement, promoting the formation of more stable forms. However, even at a slow cooling rate of 0.5 °C min−1, the most stable β′ or β forms may not directly crystallize from the melt. rsc.org

Heating Rate: The rate at which a sample is heated determines the transformation pathways from less stable to more stable polymorphs. At slower heating rates (e.g., 0.5 and 0.1 °C min−1), the initially formed α or γ polymorphs have sufficient time to transform into the more stable β′ or β forms. rsc.orgresearchgate.net These transformations can occur either in the solid-state or through a process called melt-mediation, where the less stable form melts and the more stable form recrystallizes. rsc.org The specific pathway taken is influenced by the activation energies required for each transformation. rsc.orgnih.gov

The interplay between cooling and heating rates is therefore a critical factor in controlling the final polymorphic form of POP in a product, which in turn dictates its physical properties.

Phase Behavior in Binary and Ternary Triacylglycerol Mixtures

When POP is mixed with other TAGs, it can form eutectic systems or molecular compounds.

Eutectic Systems: A eutectic is a mixture of substances that melts and solidifies at a single temperature that is lower than the melting points of the individual components. The investigation of binary mixtures, such as POP with 1,3-dioleoyl-2-palmitoyl-sn-glycerol (OPO), reveals the formation of eutectic systems. nih.gov The presence of a solvent like n-dodecane can lower the melting temperature of the eutectic mixture. nih.gov Studies on the binary phase behavior of 1,3-distearoyl-2-oleoyl-sn-glycerol (SOS) and trilaurin (B1682545) (LLL) also demonstrate eutectic formation in their metastable polymorphs. nih.gov

Molecular Compound Formation: In some binary mixtures, POP can form molecular compounds where the different TAG molecules co-crystallize in a specific stoichiometric ratio. For instance, in a 50/50 mixture of POP and OPO, the formation of a molecular compound has been observed. nih.gov This molecular compound can exist in different polymorphic forms, with the β polymorph being consistently observed in n-dodecane solutions. nih.gov The formation of these compounds is driven by favorable aliphatic chain-chain interactions. nih.gov

In mixtures with tripalmitoylglycerol (PPP), even a small amount of PPP can significantly alter the crystal morphology of POP, shifting it from a spherulitic to a more lamellar appearance. researchgate.net This change in morphology can affect the texture and mouthfeel of a product.

The presence of different TAGs influences the polymorphic behavior of the entire system. For example, the eutectic properties of mixtures containing PPP and POP are largely governed by the crystallization and transformation of structurally similar β′ forms. researchgate.net The crystallization behavior of POP in complex mixtures like cocoa butter is dynamic, with the relative content of POP increasing as crystallization progresses. researchgate.net This selective crystallization plays a key role in the final structure and melting profile of the fat.

The study of ternary mixtures, such as those containing 1,3-dipalmitoyl-2-linoleoylglycerol (B8088817) (PLP), provides further insight into the complex phase behavior and helps in modeling fat structuring in food and cosmetic applications. acs.org The understanding of these interactions is crucial for developing fat systems with desired physical properties. acs.org

Role in Emulsion Stability and Micellar Formation

The structure of 1,3-dipalmitoyl-2-oleoylglycerol, with saturated fatty acids at the sn-1 and sn-3 positions and an unsaturated fatty acid at the sn-2 position, influences its behavior at oil-water interfaces, which is relevant to emulsion stability and micellar formation.

Bile salts are crucial for the digestion of dietary fats by acting as emulsifiers and facilitating the formation of micelles, which are necessary for the absorption of lipid digestion products. nih.gov During in vitro digestion, POP-rich lipids are hydrolyzed by pancreatic lipase (B570770), releasing free fatty acids and 2-monoacylglycerols. nih.gov The primary fatty acids released are palmitic and oleic acid. nih.gov The resulting 2-monoacylglycerols are predominantly 2-oleoylglycerol. nih.gov These digestion products, along with bile salts, form mixed micelles that can be absorbed by intestinal cells. The efficiency of this process is influenced by the specific structure of the original TAG.

Synthetic and Biotechnological Strategies for 1,3 Dipalmitoyl 2 Oleoylglycerol Production and Structural Modification

Enzymatic Approaches for Structured Triacylglycerol Synthesis

Enzymatic synthesis is the preferred route for producing structured TAGs like OPO due to the high regiospecificity of certain lipases, which allows for precise control over the final molecular structure under mild reaction conditions. researchgate.net These biocatalysts can selectively modify the fatty acid composition at the sn-1 and sn-3 positions of the glycerol (B35011) backbone while leaving the sn-2 position intact. researchgate.netnih.gov

Lipase-catalyzed interesterification is a widely employed method for producing OPO. This process involves the exchange of fatty acids between a TAG and a fatty acid ester. To synthesize OPO, a fat source rich in palmitic acid, such as tripalmitin (B1682551) (PPP) or palm stearin (B3432776), is reacted with an acyl donor rich in oleic acid, like oleic acid ethyl ester. researchgate.netnih.gov The reaction is catalyzed by an immobilized sn-1,3-specific lipase (B570770), which selectively replaces the palmitic acid at the sn-1 and sn-3 positions with oleic acid. nih.gov

Commonly used lipases for this purpose include those from Thermomyces lanuginosus (e.g., Lipozyme TL IM) and Rhizomucor miehei (e.g., Lipozyme RM IM). researchgate.netnih.gov For instance, a human milk fat substitute rich in OPO was synthesized via interesterification between a tripalmitin-rich fraction and ethyl oleate (B1233923) using a lipase from Thermomyces lanuginosus. researchgate.netnih.gov Another study produced an OPO-rich lipid (39.2%) through the enzyme-catalyzed interesterification of a PPP-rich lipid with oleic and linoleic acids. nih.gov This regiospecificity is a significant advantage over chemical methods, which lack such positional control. researchgate.net

Table 1: Examples of Lipase-Catalyzed Interesterification for OPO Synthesis

| Lipase Source | Substrates | OPO Content Achieved | Reference |

|---|---|---|---|

| Thermomyces lanuginosus | Tripalmitin-rich fraction, Ethyl oleate | 31.43% | researchgate.netnih.gov |

| Rhizomucor miehei | PPP-rich lipid, Oleic acid, Linoleic acid | 39.2% | nih.gov |

Enzymatic acidolysis is a specific type of interesterification where a TAG reacts directly with a free fatty acid (FFA). To produce OPO, a TAG rich in palmitic acid at all three positions (e.g., tripalmitin) or a natural oil rich in palmitic acid is reacted with free oleic acid in the presence of an sn-1,3-specific lipase. nih.govnih.gov The lipase catalyzes the incorporation of oleic acid at the outer sn-1 and sn-3 positions, displacing palmitic acid.

This method has been successfully used to produce various structured TAGs. For example, structured lipids were synthesized from canola oil and caprylic acid using an immobilized lipase from Rhizomucor miehei. nih.gov In another study, an OPO content of 43.72% was achieved through the enzymatic acidolysis of fractionated leaf lard with camellia oil fatty acids. researchgate.net Similarly, researchers synthesized a lipid containing 40.23% OPO by the acidolysis of tripalmitin and oleic acid catalyzed by Lipozyme RM IM. nih.gov The choice of solvent (or a solvent-free system) can also impact the efficiency of the reaction. researchgate.net

The efficiency and yield of OPO synthesis are highly dependent on the optimization of various reaction parameters. Key factors include temperature, substrate molar ratio, enzyme loading, reaction time, and water content. nih.gov The specificity of the enzyme is paramount; sn-1,3-regiospecific lipases are essential to ensure that oleic acid is incorporated only at the desired positions and to minimize acyl migration, where a fatty acid moves from one position on the glycerol backbone to another (e.g., from sn-2 to sn-1). researchgate.netmonash.edu Acyl migration leads to the formation of undesirable isomers and reduces the purity of the target OPO. researchgate.net

Response surface methodology (RSM) is a common statistical technique used to optimize these factors simultaneously. In one study, RSM was used to optimize the synthesis of an OPO-rich human milk fat substitute. researchgate.netnih.gov The researchers investigated the effects of substrate mole ratio, temperature, and reaction time. They found that the OPO content increased with the substrate ratio but decreased with higher temperatures and longer reaction times, while acyl migration increased with temperature and time. nih.gov The optimal conditions were predicted to be a temperature of 50°C, a reaction time of 3 hours, and a substrate ratio of 1:5.5 (tripalmitin:ethyl oleate), which yielded a product with 31.43% OPO and minimal acyl migration (6.07%). researchgate.netnih.gov

Table 2: Optimization of OPO Synthesis using Response Surface Methodology

| Parameter | Range Studied | Optimal Condition | Effect on OPO Content | Effect on Acyl Migration |

|---|---|---|---|---|

| Temperature | 50 - 60 °C | 50 °C | Decreased with increase | Increased with increase |

| Reaction Time | 3 - 12 hours | 3 hours | Decreased with increase | Increased with increase |

| Substrate Ratio (PPP:Ethyl Oleate) | 1:4 - 1:6 | 1:5.5 | Increased with increase | Not specified |

Data derived from Lee et al. (2010) researchgate.netnih.gov

Chemical Synthesis Routes for Stereo-controlled Triacylglycerol Analogues

While enzymatic methods are prevalent, chemical synthesis offers alternative routes for producing OPO and its analogues. A chemoenzymatic approach provides a multi-step strategy for controlled synthesis. nih.gov One such method involves first synthesizing 1,3-diolein (B152344). This is achieved by reacting vinyl oleate with glycerol, catalyzed by Novozym 435, to produce 1,3-diolein with high purity (98.6%). In the final step, the purified 1,3-diolein is chemically acylated with palmitic acid to yield OPO with a regiopurity of 98.7%. nih.gov

Furthermore, general methods have been developed for the chemical synthesis of chiral triacylglycerol analogues, where parts of the TAG molecule are replaced with other functional groups to study enzymatic interactions or to create novel inhibitors. nih.gov For example, analogues have been synthesized where the scissile ester bond at the sn-1 or sn-3 position is replaced by a 2-oxo amide functionality, and the other ester bonds are replaced by non-hydrolysable ether bonds. nih.gov Other approaches involve replacing the glycerol moiety entirely with structures like isomeric cyclopentane-1,2,3-triols to create conformationally restricted analogues of triglycerides. nih.gov These synthetic strategies allow for the creation of a wide range of molecules for research and potential applications.

Advanced Purification and Fractionation Methodologies for Triacylglycerols

Following synthesis, the reaction mixture contains the desired OPO product, unreacted starting materials (e.g., free fatty acids, tripalmitin), by-products (e.g., diacylglycerols), and other TAG isomers. Therefore, purification is a critical step to obtain high-purity OPO. A common and effective strategy involves a two-step process: molecular distillation followed by solvent fractionation. researchgate.netnih.gov

First, molecular distillation (or short-path distillation) is used to remove volatile components, primarily the remaining free fatty acids (FFAs). This process is performed under high vacuum and at an elevated temperature, allowing the FFAs to evaporate while the heavier TAGs remain. This step is highly efficient for complete FFA removal. researchgate.netnih.gov

Second, the FFA-free product undergoes solvent fractionation to separate the different TAGs based on their melting points and solubility. Acetone (B3395972) is a commonly used solvent for this purpose. researchgate.netnih.gov The TAG mixture is dissolved in acetone at a warm temperature and then slowly cooled. The TAGs with higher melting points, such as saturated TAGs like tristearin (B179404) or tripalmitin, will crystallize out first and can be removed by filtration. The target OPO, which has a lower melting point, remains in the liquid fraction. By carefully controlling the temperature, different fractions can be isolated. This method was used to achieve a purity of 92.2% for 1,3-distearoyl-2-oleoylglycerol (SOS), a similar structured TAG, demonstrating the effectiveness of the technique. researchgate.netnih.gov

Emerging Research Frontiers and Future Perspectives in 1,3 Dipalmitoyl 2 Oleoylglycerol Studies

Integrative Lipidomics and Metabolomics in Biological Systems

The fields of lipidomics and metabolomics, which involve the large-scale study of lipids and metabolites, are providing new insights into the function of 1,3-dipalmitoyl-2-oleoylglycerol. panomix.commdpi.comnih.gov By analyzing the complete lipid and metabolite profiles of cells and tissues, researchers can understand how POP influences and is influenced by the broader metabolic network. panomix.commdpi.com

Integrative -omics approaches are crucial for understanding the complex interplay of molecules in biological systems. nih.govnih.gov For instance, studies combining lipidomics with metabolomics and proteomics are revealing the multifaceted roles of peroxisomal proteins in lipid metabolism, including the pathways involving triglycerides like POP. nih.gov These approaches allow for a more holistic view of how POP deficiency or abundance can impact cellular processes such as fatty acid oxidation and plasmalogen biosynthesis. nih.gov

Recent research has utilized untargeted multiomics, coupling lipidomics and metabolomics, to investigate complex diseases like diabetic retinopathy. mdpi.com Such studies have identified dysregulation in various lipid classes, including triglycerides, in disease states, highlighting the potential of these approaches to uncover biomarkers and understand disease pathogenesis. mdpi.com The application of these comprehensive analytical strategies to study POP could reveal its specific contributions to health and disease, moving beyond its currently known roles.

A study on the neuroprotective effects of POP derived from rice bran oil in a rat model of cerebral ischemia-reperfusion injury demonstrated its potential therapeutic applications. mdpi.com The study found that POP administration reduced infarct volume and neurological deficits by inhibiting oxidative stress, inflammation, and apoptosis. mdpi.com This research underscores the importance of investigating the specific mechanisms of action of individual triacylglycerols like POP in various pathological conditions.

Advanced Understanding of Lipid-Protein Interactions in Membrane Systems

The interaction between lipids and proteins is fundamental to the structure and function of cellular membranes. youtube.comyoutube.com While much of the focus has been on phospholipids, there is a growing recognition of the importance of triacylglycerols like 1,3-dipalmitoyl-2-oleoylglycerol in modulating membrane properties and protein function.

Computational methods, such as multiscale molecular dynamics simulations, are becoming increasingly powerful tools to investigate the intricate interplay between membrane lipids and proteins. youtube.com These simulations can provide detailed insights into how specific lipids, including the fatty acid composition of triacylglycerols, can influence the conformational changes and activity of membrane proteins. youtube.comyoutube.com This understanding is critical, as nearly 70% of FDA-approved drugs target membrane proteins, and the surrounding lipid environment can significantly impact drug efficacy. youtube.com

The physical properties of the lipid bilayer, such as its fluidity and thickness, are influenced by the composition of its constituent lipids, including triacylglycerols. youtube.com These properties, in turn, affect the function of embedded proteins. Future research focusing on how POP, with its specific combination of saturated and unsaturated fatty acids, influences the membrane environment will be crucial for a complete understanding of its biological roles.

Innovations in Analytical and Synthetic Methodologies for Triacylglycerols

The accurate analysis and efficient synthesis of specific triacylglycerol isomers like 1,3-dipalmitoyl-2-oleoylglycerol are essential for advancing research in this field. nih.govtandfonline.com The complexity of natural fat compositions, which often contain numerous triacylglycerol species, presents a significant analytical challenge. tandfonline.com

Analytical Methodologies:

Several chromatographic techniques are employed for the analysis of triacylglycerols. nih.govtandfonline.com High-performance liquid chromatography (HPLC) offers significant advantages over older methods like gas and thin-layer chromatography. nih.gov Non-aqueous, reversed-phase HPLC can effectively resolve complex mixtures of triacylglycerols. nih.gov Combining reversed-phase HPLC with argentation chromatography, which separates molecules based on their degree of unsaturation, can further enhance separation. nih.govaocs.org

For determining the specific position of fatty acids on the glycerol (B35011) backbone (regiospecific analysis), enzymatic hydrolysis with pancreatic lipase (B570770) is a common method. aocs.org This technique selectively hydrolyzes fatty acids from the sn-1 and sn-3 positions, leaving a 2-monoacyl-sn-glycerol for analysis. aocs.org More advanced techniques like tandem mass spectrometry and chiral chromatography are also being developed to provide detailed structural information, including the stereospecific analysis of enantiomeric acylglycerols. tandfonline.comaocs.org A recently developed HPLC method with an evaporative light scattering detector (HPLC-ELSD) has shown promise in accurately quantifying POP in complex mixtures like infant formula by completely separating it from its isomer, 1,2-dioleyl-3-palmitoyl-glycerol (OOP). sciopen.com

Table 1: Comparison of Analytical Techniques for Triacylglycerols

| Technique | Principle of Separation/Analysis | Advantages | Disadvantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary and mobile phase. nih.gov | High resolution and sensitivity. nih.gov | Identification can be complex for intricate mixtures. nih.gov |

| Silver Ion Chromatography | Separation based on the degree of unsaturation. aocs.org | Good for separating based on double bond number. aocs.org | Does not separate based on chain length. |

| Reversed-Phase Chromatography | Separation based on hydrophobicity (chain length and unsaturation). aocs.org | Separates by both chain length and unsaturation. aocs.org | May not resolve all isomers. |

| High-Temperature Gas Chromatography | Separation based on volatility. aocs.org | Good for volatile compounds. | Limited by the thermal stability of triacylglycerols. |

| Enzymatic Hydrolysis (e.g., with Pancreatic Lipase) | Selective hydrolysis of fatty acids at specific positions. aocs.org | Determines fatty acid composition at the sn-2 position. aocs.org | Requires subsequent analysis of the resulting monoacylglycerol. |

| Tandem Mass Spectrometry (MS/MS) | Fragmentation of ions to determine structure. tandfonline.com | Provides detailed structural information, including fatty acid positions. tandfonline.com | Can be complex to interpret spectra. |

| Chiral Chromatography | Separation of enantiomers. aocs.org | Enables stereospecific analysis. aocs.org | Can be technically challenging. |

Synthetic Methodologies:

The synthesis of structured triacylglycerols like POP is crucial for research and for applications such as infant formula, where it is used to mimic the composition of human milk fat. nih.govresearchgate.netresearchgate.net Both chemical and enzymatic methods are employed for this purpose.

Enzymatic synthesis, often utilizing lipases, offers high specificity and milder reaction conditions compared to chemical methods. nih.govnih.gov Lipases that are sn-1,3 regiospecific are particularly useful for synthesizing structured triglycerides like POP, as they selectively catalyze reactions at the outer positions of the glycerol backbone. researchgate.net Researchers are continually exploring new enzymatic strategies, such as using novel acyl donors like vinyl esters to drive irreversible reactions and improve yields. nih.gov A chemoenzymatic approach has also been developed, involving the enzymatic synthesis of 1,3-diolein (B152344) followed by chemical acylation with palmitic acid to produce POP. nih.gov

Chemical synthesis methods provide an alternative route. One approach involves a multi-step conventional reaction starting from oleic acid and its derivatives. acs.org Another method synthesizes symmetrical triacylglycerols through the esterification of glycerol with free fatty acids in a solvent-free system. dss.go.th The choice of method often depends on the desired purity, yield, and scalability of the process.

Q & A

Q. What enzymatic methods are optimal for synthesizing POP in solvent-free systems?

POP is synthesized via enzymatic transesterification using lipases such as NS40086 (from Rhizomucor miehei) or Thermomyces lanuginosus. Key parameters include:

- Substrate ratio : A 1:2 molar ratio of high-oleic peanut oil to ethyl palmitate maximizes POP yield by reducing acyl migration .

- Temperature : 60–70°C balances enzyme activity and stability.

- Lipase loading : 8–12% (w/w) of total substrates ensures efficient catalysis without excessive cost .

- Reaction time : 6–8 hours under vacuum minimizes side reactions. Optimization via response surface methodology (RSM) is recommended to account for interactions between variables .

| Optimal Conditions (NS40086 Lipase) |

|---|

| Temperature: 65°C |

| Substrate ratio (oil:ethyl palmitate): 1:2 |

| Enzyme loading: 10% (w/w) |

| Reaction time: 7 hours |

Q. How can acyl migration during POP synthesis be minimized?

Acyl migration (undesired positional rearrangement of fatty acids) is reduced by:

- Using 1,3-regioselective lipases (e.g., NS40086) .

- Limiting reaction time to <8 hours and maintaining temperatures below 70°C .

- Avoiding polar solvents, which increase migration rates. Solvent-free systems are preferred .

Q. What analytical techniques validate POP purity and regioisomeric structure?

- HPLC-MS : Quantifies POP content and detects sn-2 oleic acid positional specificity .

- X-ray diffraction (XRD) : Confirms crystalline structure and polymorphism (e.g., β vs. β' phases) .

- Differential Scanning Calorimetry (DSC) : Measures melting profiles to identify molecular compounds in mixtures (e.g., POP/PPO systems) .

Advanced Research Questions

Q. How does POP’s phase behavior in binary mixtures influence crystallization kinetics?

POP forms molecular compounds with regioisomers like PPO (1,2-dipalmitoyl-3-oleoylglycerol) at a 1:1 ratio. Key findings:

- Monotectic phase separation occurs in POP/PPO systems, with βC (a double-chain-length structure) exhibiting a melting point of 31.2°C .

- Metastable αC and β'C phases form during rapid cooling, impacting nucleation rates .

- Time-resolved synchrotron XRD is critical for tracking transient polymorphic transitions .

Q. What kinetic models describe nonisothermal crystallization of POP?

Nonisothermal DSC data are best fitted by the Johnson-Mehl-Avrami-Erofeyev-Kolmogorov (JMAEK) model. Key parameters:

- Activation energy (Ea) : Derived via isoconversional methods (e.g., Starink analysis) .

- Vogel-Fulcher equation : Describes temperature dependence of crystallization rate constants, where (reference temperature) correlates with POP’s melting point . Example workflow:

- Cool melted POP at 2°C/min to induce crystallization.

- Analyze DSC peaks using software (e.g., Netzsch Proteus) to extract Ea and nucleation order.

Q. How can POP be used as a model compound in irradiation studies?

POP serves as a substrate to detect 2-alkylcyclobutanones (2-ACBs) , markers of food irradiation. Method:

Q. What are the challenges in resolving POP-containing TAG mixtures via chromatography?

Co-elution of regioisomers (e.g., POP vs. PPO) requires:

- Silver-ion HPLC : Separates TAGs based on double-bond interactions .

- Electrospray ionization tandem MS : Differentiates regioisomers via fragmentation patterns (e.g., sn-2 vs. sn-1/3 cleavage) .

- Supercritical fluid chromatography (SFC) : Provides high-resolution separation with CO₂-based mobile phases .

Methodological Considerations

- Contradictions in phase studies : While reports βC as a stable POP/PPO compound, highlights metastable αC/β'C phases under non-equilibrium conditions. Researchers should specify thermal history when comparing results.

- Synthesis scalability : Solvent-free enzymatic methods () are lab-efficient but may require pressurized reactors for industrial translation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。